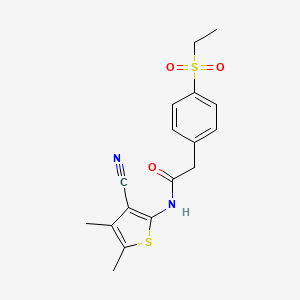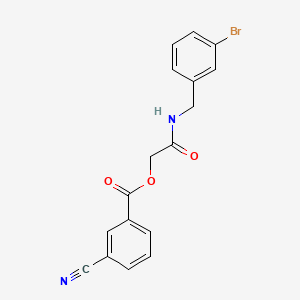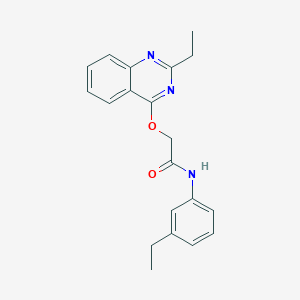![molecular formula C21H22Cl2N2O2 B2820121 1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one CAS No. 329778-33-8](/img/structure/B2820121.png)
1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3,4-Dichlorophenyl)piperazine” is an N-substituted piperazine . It’s a pale yellow crystalline powder .
Physical and Chemical Properties The molecular formula of “1-(3,4-Dichlorophenyl)piperazine” is C10H12Cl2N2 . It has a molecular weight of 231.12 . The melting point is 62-66 °C, and the boiling point is 179 °C (15 mmHg) . The density is approximately 1.2949 g/cm³, and the refractive index is approximately 1.6400 .
Wissenschaftliche Forschungsanwendungen
N-dealkylation of Arylpiperazine Derivatives
- Metabolism and Disposition: Arylpiperazine derivatives are known for their clinical application in treating depression, psychosis, or anxiety. These compounds, including aripiprazole and others, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to various metabolites with diverse effects. Studies have explored the metabolism, disposition, and pharmacological actions of these derivatives, highlighting their extensive distribution in tissues, including the brain, which is their target site for therapeutic effects (Caccia, 2007).
Piperazine Derivatives for Therapeutic Use
- Patent Review (2010-present): Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. It is found in various drugs with therapeutic uses across antipsychotic, antidepressant, anticancer, antiviral, and other domains. Modification of the piperazine nucleus alters the medicinal potential of the resultant molecules, underscoring the flexibility of piperazine as a building block in drug discovery for various diseases (Rathi et al., 2016).
Antibody-Based Methods for Environmental and Food Analysis
- Review on Usage: Antibodies have been utilized as analytical tools in assays for clinical chemistry, endocrinology, and for food and environmental research. This includes the development of immunoassays and biosensors for detecting various compounds, indicating the broad application of biotechnological methods in environmental and food safety analysis (Fránek & Hruška, 2018).
Anti-mycobacterial Activity of Piperazine and its Analogues
- Structure-Activity Relationship Review: Piperazine-based molecules have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review emphasizes the design, rationale, and structure-activity relationship of potent anti-TB molecules containing piperazine, aiding medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Environmental Fate of Aryloxyphenoxy-propionate Herbicides
- Microbial Catabolism Review: The environmental toxicity and biodegradation of aryloxyphenoxy-propionate herbicides, which are structurally related to piperazine derivatives, have been studied. Microbial catabolism presents the most effective method for degrading these herbicides, with research focusing on microbial resources, metabolic pathways, and catabolic enzymes involved in their degradation and mineralization (Zhou et al., 2018).
Safety and Hazards
The compound has several hazard statements, including H318 (causes serious eye damage), H302+H312 (harmful if swallowed or in contact with skin), H314 (causes severe skin burns and eye damage), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
(E)-1-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2/c1-2-27-18-7-3-16(4-8-18)5-10-21(26)25-13-11-24(12-14-25)17-6-9-19(22)20(23)15-17/h3-10,15H,2,11-14H2,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRKBHUOQPGQOV-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820038.png)



![2-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2820046.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2820050.png)
![2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2820052.png)

![N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2820055.png)
![(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2820056.png)


![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2820061.png)